molecular formula C12H18N2O B7933099 2-Amino-N-methyl-N-(1-phenyl-propyl)-acetamide

2-Amino-N-methyl-N-(1-phenyl-propyl)-acetamide

Cat. No.: B7933099
M. Wt: 206.28 g/mol
InChI Key: LMHWPXZDSIUHDR-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-(1-phenyl-propyl)-acetamide is an acetamide derivative characterized by a central acetamide backbone (CH3CONH-) with two substituents on the nitrogen atom: a methyl group (-CH3) and a 1-phenylpropyl group (-CH2CH(CH2Ph)CH3).

Properties

IUPAC Name

2-amino-N-methyl-N-(1-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-11(14(2)12(15)9-13)10-7-5-4-6-8-10/h4-8,11H,3,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHWPXZDSIUHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N(C)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-methyl-N-(1-phenyl-propyl)-acetamide, a compound belonging to the acetamide class, has garnered attention in scientific research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors on cell surfaces, initiating intracellular signaling pathways that influence various cellular processes.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes, leading to alterations in metabolic pathways. For instance, it may affect urease activity, a key enzyme in nitrogen metabolism .
  • Gene Expression Modulation : The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting cellular responses to stimuli.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. For example, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers, such as COX-2 and iNOS expression levels, which are critical in inflammatory responses .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced COX-2 and iNOS expression
Enzyme InhibitionInhibition of urease with IC50 values reported

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various acetamide derivatives, including this compound. The compound was tested against E. coli and Staphylococcus aureus, showing promising Minimum Inhibitory Concentration (MIC) values that indicate its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that treatment with this compound led to a significant decrease in the expression levels of inflammatory markers COX-2 and iNOS. This suggests its potential utility in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the acetamide structure can lead to enhanced potency and selectivity for specific biological targets.

Table 2: SAR Insights

Structural ModificationObserved EffectReference
Methyl substitution on nitrogenIncreased enzyme inhibition potency
Phenyl group variationsAltered receptor binding affinities

Scientific Research Applications

Antiepileptic Activity

Recent studies have indicated that derivatives of 2-amino-N-phenylacetamides, including 2-Amino-N-methyl-N-(1-phenyl-propyl)-acetamide, possess significant activity against the Slack potassium channel, which is implicated in certain types of epilepsy, such as malignant migrating partial seizure of infancy (MMPSI) . The structure-activity relationship (SAR) studies demonstrate that modifications to the compound can enhance its efficacy and selectivity towards specific ion channels, thus making it a candidate for antiepileptic drug development.

Anti-tubercular Properties

Emerging research suggests that compounds related to this compound may exhibit anti-tubercular activity. Recent synthetic developments in benzothiazole-based compounds have shown promising in vitro and in vivo results against Mycobacterium tuberculosis . The incorporation of acetamide linkages could potentially enhance the bioavailability and efficacy of these derivatives.

Synthesis Techniques

The synthesis of this compound has been explored through various methodologies, which are crucial for producing derivatives with specific pharmacological properties.

N-Methylation Strategies

N-methylation techniques are vital for modifying amino acids and related compounds to achieve desired biological activities. Several methods have been documented, including:

  • Alkylation with Methyl Iodide : This method has been utilized to selectively methylate amino acid derivatives under controlled conditions to minimize epimerization .
  • Mitsunobu Reaction : This approach allows for N-alkylation without causing significant epimerization, making it suitable for synthesizing optically active compounds .

Structure-Activity Relationship Studies

A notable case study involved the evaluation of various analogs of 2-amino-N-phenylacetamides to identify compounds with enhanced activity against Slack channels. The study revealed that minor structural modifications could lead to significant changes in biological activity, emphasizing the importance of SAR in drug design .

Synthesis and Evaluation of Anti-tubercular Compounds

Another investigation focused on synthesizing acetamide-linked benzothiazole derivatives. The study demonstrated that these compounds exhibited better activity than traditional anti-tubercular agents like isoniazid (INH), highlighting their potential as new therapeutic options .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antiepileptic ActivityModifications enhance efficacy against Slack potassium channelsSignificant selectivity and potency observed
Anti-tubercular PropertiesPotential use in treating tuberculosis through benzothiazole derivativesBetter activity compared to existing drugs
Synthesis TechniquesVarious methods including N-methylation and Mitsunobu reactionEffective strategies with minimal epimerization

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues are N-substituted acetamides with variations in the nitrogen-bound substituents. Below is a comparative analysis based on substituent type, molecular features, and inferred properties:

Table 1: Structural and Molecular Comparison
Compound Name Substituents on Nitrogen Molecular Formula Molecular Weight (g/mol) Key Features
2-Amino-N-methyl-N-(1-phenyl-propyl)-acetamide Methyl, 1-phenylpropyl C12H18N2O 206.28 Branched alkyl chain with aromaticity
2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide Methyl, 1-methylpiperidin-4-yl C10H20N3O 198.29 Nitrogen-rich heterocycle; tertiary amine
N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide (1S,2R)-2-Phenylcyclopropyl C11H13NO 175.23 Strained cyclopropyl ring; chirality
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide Chloro, 2-ethyl-6-methylphenyl C11H14ClNO 227.69 Chlorinated aromatic; herbicidal use
2-carbamothioyl-N-(1-phenylethyl)acetamide Carbamothioyl, 1-phenylethyl C11H14N2OS 222.30 Thioamide group; enhanced H-bonding
Key Observations:

Lipophilicity and Aromaticity : The 1-phenylpropyl group in the target compound enhances lipophilicity compared to aliphatic substituents (e.g., piperidinyl in ). This may improve membrane permeability in biological systems but reduce aqueous solubility.

In contrast, the chloro substituent in is electron-withdrawing, increasing reactivity toward nucleophilic substitution.

Chirality and Conformation : The (1S,2R)-phenylcyclopropyl group in introduces stereochemical complexity, which could influence enantioselective interactions in drug-receptor binding. The target compound lacks chiral centers but has a branched alkyl chain, which may restrict conformational flexibility.

Functional Group Diversity: The carbamothioyl group in replaces the amino group in the target compound, altering hydrogen-bonding capacity and redox stability. Thioamides are generally more resistant to hydrolysis than amides.

Q & A

Q. Advanced: How can reaction conditions be optimized to mitigate side reactions like over-alkylation?

Advanced researchers should employ Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, and reagent stoichiometry). For instance, using polar aprotic solvents (e.g., DMF) at 60–80°C minimizes by-products. HPLC-MS can track reaction progress, with gradient elution (e.g., 10–90% acetonitrile in water) to separate and quantify intermediates .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Q. Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify backbone structure (e.g., methyl groups at δ 1.2–1.5 ppm, acetamide carbonyl at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H]+ ion matching C₁₃H₁₉N₂O) .

Q. Advanced: How can researchers resolve discrepancies between computational and experimental spectral data?

Advanced approaches combine density functional theory (DFT) -predicted NMR shifts with experimental data. For example, Gaussian09 calculations at the B3LYP/6-311+G(d,p) level can predict chemical shifts, which are compared to experimental values to refine structural assignments .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Q. Methodological Answer :

  • Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., proteases or kinases) using fluorogenic substrates. For example, measure IC₅₀ values via fluorescence quenching .
  • Cell Viability Assays : Use MTT or resazurin-based assays in cell lines (e.g., HEK293) to assess cytotoxicity .

Q. Advanced: How to address contradictory results in receptor binding studies?

Advanced researchers use surface plasmon resonance (SPR) to quantify binding kinetics (ka/kd) and molecular docking (e.g., AutoDock Vina) to model interactions. Discrepancies may arise from stereochemistry; chiral HPLC can isolate enantiomers for separate testing .

Basic: How should researchers handle solubility and stability issues in aqueous buffers?

Q. Methodological Answer :

  • Solubility : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in PBS (pH 7.4). Pre-saturate buffers to prevent precipitation .
  • Stability : Conduct accelerated stability studies (25°C/60% RH for 4 weeks) with UPLC-PDA to monitor degradation products .

Q. Advanced: What formulation strategies improve bioavailability for in vivo studies?

Advanced methods include nanoparticle encapsulation (e.g., PLGA nanoparticles) or prodrug design. For example, esterification of the acetamide group enhances intestinal absorption, confirmed via Caco-2 permeability assays .

Basic: How can computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer :
Use ADMET prediction software (e.g., SwissADME) to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. For instance, a logP >3 suggests high membrane permeability but potential toxicity .

Q. Advanced: What molecular dynamics (MD) protocols validate target binding stability?

Run all-atom MD simulations (e.g., GROMACS) for 100 ns in explicit solvent. Analyze root-mean-square deviation (RMSD) to confirm stable binding poses and calculate binding free energy via MM-PBSA .

Basic: How to replicate synthesis protocols with inconsistent yields reported in literature?

Methodological Answer :
Document all variables (e.g., stirring rate, drying time for intermediates). Use statistical analysis (e.g., t-tests) to compare yields across batches. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Advanced: What meta-analysis frameworks reconcile contradictory bioactivity data across studies?

Advanced meta-analyses apply random-effects models to aggregate data, adjusting for variables like cell type or assay sensitivity. Use Cochran’s Q test to quantify heterogeneity and identify outliers .

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